molecular formula C20H18BrN B315934 N-benzhydryl-N-(4-bromobenzyl)amine

N-benzhydryl-N-(4-bromobenzyl)amine

Cat. No.: B315934
M. Wt: 352.3 g/mol
InChI Key: RKXJBDWFYJWJKP-UHFFFAOYSA-N
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Description

N-benzhydryl-N-(4-bromobenzyl)amine is a tertiary amine featuring a benzhydryl (diphenylmethyl) group and a 4-bromobenzyl substituent attached to the nitrogen atom. The 4-bromobenzyl group introduces a halogen atom at the para position, which may influence electronic properties and participate in halogen bonding interactions.

Properties

Molecular Formula

C20H18BrN

Molecular Weight

352.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1,1-diphenylmethanamine

InChI

InChI=1S/C20H18BrN/c21-19-13-11-16(12-14-19)15-22-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,22H,15H2

InChI Key

RKXJBDWFYJWJKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Substituents/Groups Key Features
N-benzhydryl-N-(4-bromobenzyl)amine Benzhydryl, 4-bromobenzyl High lipophilicity; potential for halogen bonding
N-(4-Bromobenzyl)-2-(5,6-dimethylbenzimidazol-2-yl)benzeneamine 4-Bromobenzyl, benzimidazole Bioactive benzimidazole core; potential enzyme inhibition
N-(4-Bromobenzyl)-N-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine Dual 4-bromobenzyl, triazole Triazole enhances hydrogen bonding; click chemistry synthesis
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) 4-Bromobenzylthio, oxadiazole, trifluoromethylpyrazole Herbicidal/fungicidal activity; SDH protein interaction via molecular docking
N-benzhydryl-N-[4-(benzyloxy)benzyl]amine Benzhydryl, 4-benzyloxybenzyl Electron-rich benzyloxy group; increased solubility

Structural Insights :

  • Heterocyclic Additions : Compounds with benzimidazole () or triazole () moieties exhibit enhanced bioactivity due to aromatic π-π stacking and hydrogen bonding capabilities .
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s oxadiazole derivative increases electrophilicity, enhancing interactions with biological targets like SDH .

Table 3: Bioactivity and Physical Properties

Compound Name Bioactivity/Application Melting Point (°C) LogP* (Predicted) Key Findings
This compound Not reported; potential CNS targeting Not available ~5.2 High lipophilicity suggests blood-brain barrier penetration
N-(4-Bromobenzyl)-2-(5,6-dimethylbenzimidazol-2-yl)benzeneamine Antifungal, anticancer (benzimidazole activity) Not reported ~3.8 Benzimidazole core targets tubulin or kinases
Compound 5g () Herbicidal (bleaching effect), fungicidal Not specified ~4.1 SDH inhibition via carbonyl interactions; similar binding to penthiopyrad
N-benzhydryl-N-[4-(benzyloxy)benzyl]amine Photophysical applications Not available ~4.5 Benzyloxy group may enhance fluorescence properties

Key Observations :

  • Lipophilicity : The benzhydryl group in this compound results in a higher predicted LogP (~5.2) compared to benzimidazole derivatives (~3.8), favoring membrane permeability .
  • Bioactivity : Oxadiazole derivatives (e.g., 5g) demonstrate broad-spectrum fungicidal activity (>50% inhibition at 50 μg/mL), while benzimidazoles are linked to tubulin disruption .

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